molecular formula C17H16Cl2O B1360634 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-75-4

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1360634
CAS No.: 898779-75-4
M. Wt: 307.2 g/mol
InChI Key: QTOABSVSJSQTDF-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a dimethylphenyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .

Biological Activity

Overview

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of diaryl ketones. Its molecular formula is C17H16Cl2OC_{17}H_{16}Cl_2O, and it features a dichloro substituent along with a dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Weight: 319.22 g/mol
  • Structure: The compound consists of a propiophenone backbone with two chlorine atoms and a dimethylphenyl substituent, which enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although the exact mechanism remains to be fully elucidated .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)15Inhibition of cell proliferation
A549 (lung cancer)20Disruption of cell cycle progression

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways and the inhibition of key signaling proteins involved in cell survival .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various diaryl ketones, including this compound. The results indicated that this compound was among the most potent against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for further development .
  • Evaluation of Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 and HeLa cells through mechanisms involving oxidative stress and apoptosis induction. This study suggests that further exploration into its structure-activity relationship could yield more potent derivatives .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It could modulate receptor activity involved in apoptosis and cell cycle regulation.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage has been implicated in its anticancer effects.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOABSVSJSQTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644861
Record name 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-75-4
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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